2-Nitrobiphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobiphenylene is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenylene, where a nitro group is attached to the second position of the biphenylene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
2-Nitrobiphenylene can be synthesized through several methods. One common method involves the nitration of biphenylene using a mixture of nitric acid and sulfuric acid. Another method involves the reaction of chloronitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
2-Nitrobiphenylene undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminobiphenylene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions include 2-aminobiphenylene and other substituted biphenylenes.
Wissenschaftliche Forschungsanwendungen
2-Nitrobiphenylene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-nitrobiphenylene involves its interaction with various molecular targets and pathways. It can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobiphenylene can be compared with other nitro-substituted biphenylenes, such as 1-nitrobiphenylene and 3-nitrobiphenylene. These compounds have similar chemical structures but differ in the position of the nitro group. The unique position of the nitro group in this compound gives it distinct chemical properties and reactivity. Other similar compounds include nitrophenanthrene and nitrodiphenylamine .
Eigenschaften
CAS-Nummer |
18931-53-8 |
---|---|
Molekularformel |
C12H7NO2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-nitrobiphenylene |
InChI |
InChI=1S/C12H7NO2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |
InChI-Schlüssel |
AWAUZFBPDSEEIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.